molecular formula C21H25N3O3 B4866023 1-[2-(4-METHOXYPHENOXY)ETHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE

1-[2-(4-METHOXYPHENOXY)ETHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B4866023
M. Wt: 367.4 g/mol
InChI Key: NEKACTCLFWQAAC-UHFFFAOYSA-N
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Description

1-[2-(4-METHOXYPHENOXY)ETHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This particular compound features a unique structure that includes a methoxyphenoxy group, a morpholinylmethyl group, and a benzodiazole core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-METHOXYPHENOXY)ETHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core One common method involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzodiazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-METHOXYPHENOXY)ETHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-[2-(4-METHOXYPHENOXY)ETHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-METHOXYPHENOXY)ETHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Known for their antimicrobial properties.

    1H-1,2,3-Triazole Analogs: Used as enzyme inhibitors and in medicinal chemistry.

    Indole Derivatives: Widely studied for their biological activities.

Uniqueness

1-[2-(4-METHOXYPHENOXY)ETHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-25-17-6-8-18(9-7-17)27-15-12-24-20-5-3-2-4-19(20)22-21(24)16-23-10-13-26-14-11-23/h2-9H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKACTCLFWQAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(4-METHOXYPHENOXY)ETHYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE

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